The compound is classified as a heterocyclic aromatic compound due to the presence of a nitrogen atom within its indole ring. Its systematic IUPAC name is 4-bromo-7-methoxy-2,3-dihydro-1H-indole, and it has a molecular formula of with a molecular weight of approximately 228.09 g/mol.
The synthesis of 4-bromo-7-methoxy-2,3-dihydro-1H-indole typically involves several key steps. A common method includes the bromination of 7-methoxy-2,3-dihydro-1H-indole using bromine or N-bromosuccinimide (NBS) under controlled conditions. The general procedure can be summarized as follows:
For large-scale production, continuous flow reactors and automated systems are often utilized to enhance efficiency and yield while ensuring consistent quality across batches.
The molecular structure of 4-bromo-7-methoxy-2,3-dihydro-1H-indole features a bicyclic framework consisting of an indole core where:
The compound's stereochemistry and spatial arrangement contribute to its reactivity and interaction with biological targets. The InChI key for this compound is SVBIHTWSTCTEFQ-UHFFFAOYSA-N, and its canonical SMILES representation is CC1(CNC2=C(C=CC(=C21)Br)OC).
4-Bromo-7-methoxy-2,3-dihydro-1H-indole can undergo various chemical reactions including:
Common reagents used in these reactions include:
The mechanism of action for 4-bromo-7-methoxy-2,3-dihydro-1H-indole involves its interaction with specific biological targets such as enzymes or receptors. The bromine and methoxy groups play crucial roles in modulating the activity of these targets, potentially leading to various biological effects such as antimicrobial or anticancer activities.
Research indicates that this compound may inhibit certain enzymes involved in disease pathways, thus making it a candidate for further drug development studies.
Property | Value |
---|---|
LogP | ~3.09 |
Viscosity | Not specified |
Flash Point | Not specified |
4-Bromo-7-methoxy-2,3-dihydro-1H-indole has been explored for various applications including:
The development of brominated methoxyindole derivatives represents a significant trajectory within heterocyclic chemistry, driven by the need for chemically diversified building blocks in pharmaceutical and materials science. Bromo-methoxy substitution patterns, exemplified by 4-bromo-7-methoxy-2,3-dihydro-1H-indole (CAS 1247915-41-8), emerged prominently in the early 2000s as synthetic methodologies advanced for regioselective functionalization of the indole scaffold. This compound’s core structure—a partially saturated indole with bromine at C4 and methoxy at C7—combines electronic modulation (bromine’s electron-withdrawing effect) and steric directing capacity (methoxy’s ortho/para directing influence), enabling precise synthetic manipulations [1] [4].
Early synthetic routes relied on electrophilic aromatic bromination of methoxy-substituted 2,3-dihydro-1H-indole precursors, often requiring controlled conditions to avoid polybromination. The compound’s characterization evolved alongside analytical technologies; predicted properties like density (1.473 g/cm³) and boiling point (326.5°C) were later supplemented by experimental validations [4]. Its commercial availability from suppliers like BLD Pharm (with cold-chain logistics) underscores its industrial relevance as a specialized synthetic intermediate [1]. The historical significance of such derivatives is intertwined with broader explorations into halogenated indoles for bioactive molecule development, positioning 4-bromo-7-methoxy-2,3-dihydro-1H-indole as a strategic entry point for complex nitrogenous heterocycles [5] [10].
4-Bromo-7-methoxy-2,3-dihydro-1H-indole (Molecular Formula: C₉H₁₀BrNO; MW: 228.09) extends the utility of traditional indole pharmacophores through its distinct stereoelectronic profile. The saturated C2-C3 bond reduces ring aromaticity, enhancing nucleophilic reactivity at C3 while the bromine atom facilitates cross-coupling reactions (e.g., Suzuki, Heck). Concurrently, the methoxy group offers hydrogen-bond acceptor sites, influencing target binding in biologically active derivatives [4] [6]. This versatility is evidenced in its application across multiple therapeutic domains:
Table 1: Key Physicochemical Properties of 4-Bromo-7-Methoxy-2,3-Dihydro-1H-Indole
Property | Value | Source/Remarks |
---|---|---|
CAS Number | 1247915-41-8 | [1] [4] |
Molecular Weight | 228.09 g/mol | Calculated from C₉H₁₀BrNO |
Density | 1.473 ± 0.06 g/cm³ (Predicted) | Computational prediction |
Boiling Point | 326.5 ± 42.0 °C (Predicted) | Computational prediction |
Storage Conditions | 2–8°C, inert atmosphere, dark | Stability-sensitive |
SMILES | COC1=CC=C(Br)C2=C1NCC2 | Canonical representation |
Table 2: Synthetic Applications of 4-Bromo-7-Methoxy-2,3-Dihydro-1H-Indole
Application Domain | Derivative Synthesized | Biological Significance |
---|---|---|
Antibacterial Agents | Indazole-indole hybrids (e.g., 5D, 5F) | DNA gyrase inhibition; MIC reduction against Gram-positive pathogens [9] |
Kinase Inhibitors | Pyrimido[4,5-d]pyrimidines | BTK inhibition (IC₅₀ down to 1.2 nM) for B-cell malignancies [10] |
Fused Heterocycles | Tetrahydro-pyrrolopyrrolopyrimidines | Antitumor lead optimization scaffolds [10] |
The compound’s regioselective reactivity enables targeted pharmacophore elaboration. For example, Pd-catalyzed coupling at C4 installs aryl/heteroaryl groups critical for target engagement, while N1 functionalization modulates pharmacokinetic properties. Its integration into polycyclic systems (e.g., pyrrolo[3,2-b]quinoxalines) further demonstrates its role in accessing three-dimensional chemical space beyond planar indoles, addressing challenges in drug-likeness and selectivity [6] [9]. As such, this scaffold bridges classical indole chemistry and innovative heterocyclic architectures in modern drug discovery.
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.:
CAS No.: